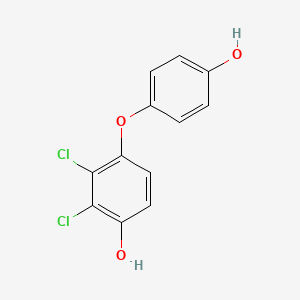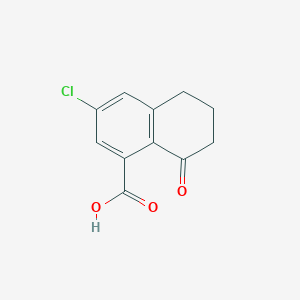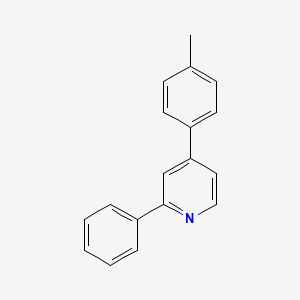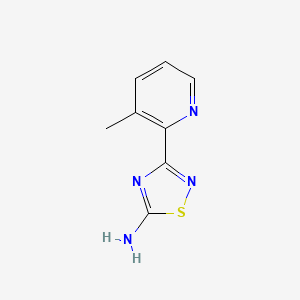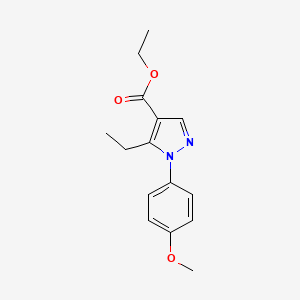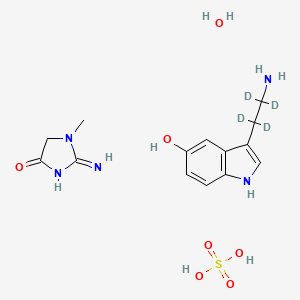
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate is a complex chemical compound with a molecular formula of C14H19D4N5O7S . This compound is notable for its unique structure, which includes deuterium atoms, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate involves multiple steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the deuterium atoms. The reaction conditions often require specific catalysts and controlled environments to ensure the correct incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various substitution reactions can occur, particularly at the amino and hydroxyl groups, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate has several scientific research applications:
Chemistry: Used as a model compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior, including its stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Compared to other similar compounds, 3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate is unique due to its deuterium content. Similar compounds include:
- 3-(2-aminoethyl)-1H-indol-5-ol
- 2-imino-1-methylimidazolidin-4-one
- Various indole derivatives
These compounds share structural similarities but differ in their specific properties and applications .
特性
分子式 |
C14H23N5O7S |
|---|---|
分子量 |
409.45 g/mol |
IUPAC名 |
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S.H2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4;/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4);1H2/i3D2,4D2;;; |
InChIキー |
BKCXVJIGPVULPX-SDBXMAHYSA-N |
異性体SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.CN1CC(=O)NC1=N.O.OS(=O)(=O)O |
正規SMILES |
CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


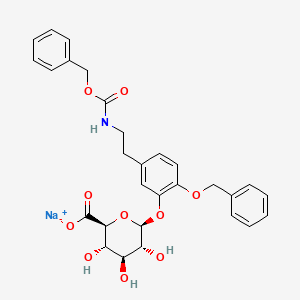
![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)
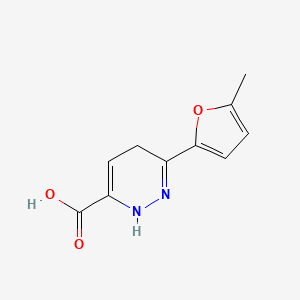


![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)
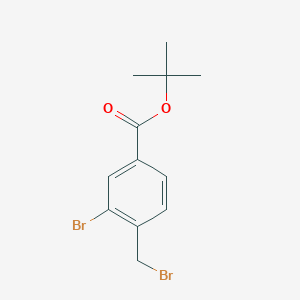

![[5-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13867416.png)
